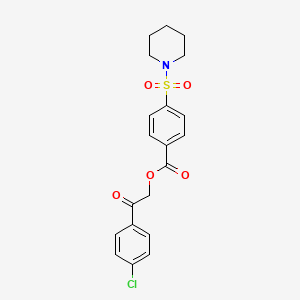

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate, also known as CPB, is a chemical compound with potential applications in scientific research. CPB belongs to the class of sulfonyl-containing compounds, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

Studies have successfully synthesized and characterized compounds with structural similarities to 2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate, emphasizing their structural and optical properties. For instance, compounds have been synthesized through substitution reactions, with their structures confirmed by X-ray diffraction showing specific conformations and interactions, such as hydrogen bonding and π···π interactions, which contribute to their stability and potential reactivity (Karthik et al., 2021). Similar studies have elucidated the crystal structures of related compounds, providing insights into their molecular geometries and intermolecular interactions (Benakaprasad et al., 2007).

Pharmacological Precursors and Molecular Analysis

Research on related piperidine derivatives has highlighted their importance as precursors for further chemical modifications and pharmacological applications. For example, certain synthesized compounds serve as precursors for radiolabeled and unlabeled alkylsulfonyl-DDEs, aiming to explore structural activity relationships and promote synthesis for research purposes (Cantillana et al., 2009). This approach is instrumental in developing molecules with potential therapeutic applications by understanding their molecular structure and reactivity.

Antimicrobial Studies

Compounds with the piperidine moiety have been studied for their antimicrobial properties. Synthesis and characterization of N-substituted derivatives of similar compounds have been conducted, demonstrating moderate to significant antibacterial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007). Such research is crucial for identifying novel drug candidates in the ongoing fight against resistant microbial strains.

Advanced Oxidation Processes

The related 4-chlorophenyl compounds have been utilized in studies focusing on environmental chemistry, specifically in advanced oxidation processes for degrading pollutants. Research demonstrated the efficiency of sulfate radicals generated from zero-valent iron and peroxydisulfate in degrading 4-chlorophenol, a persistent environmental pollutant, at ambient temperature (Zhao et al., 2010). This indicates the potential environmental applications of 4-chlorophenyl derivatives in treating and purifying water from organic contaminants.

Mécanisme D'action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been used in various therapeutic agents . They have been used as antidepressants, analeptics/nootropics (stimulants), selective estrogen receptor modulators (SERMs), vasodilators, antipsychotics, anti-opioids, anticonvulsants, and anti-HIV drugs .

Mode of Action

The piperidine nucleus in the compound suggests that it may interact with its targets in a similar manner to other piperidine derivatives .

Biochemical Pathways

Piperidine derivatives have been known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The piperidine nucleus in the compound suggests that it may have similar pharmacokinetic properties to other piperidine derivatives .

Result of Action

Piperidine derivatives have been known to have various effects depending on their specific targets .

Action Environment

Like other drugs, factors such as temperature, ph, and the presence of other substances could potentially influence its action .

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 4-piperidin-1-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO5S/c21-17-8-4-15(5-9-17)19(23)14-27-20(24)16-6-10-18(11-7-16)28(25,26)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNJVKMKOFRGTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-oxoethyl 4-(piperidin-1-ylsulfonyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)

![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)

![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)